N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide
Description
N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide is a synthetic compound featuring a benzamide core substituted with a 2-ethoxy group and an ethyl-linked imidazo[1,2-b]pyrazole moiety. Its structural determination likely employs crystallographic tools such as SHELXL, a widely used program for small-molecule refinement noted for its robustness and precision in resolving complex heterocyclic systems . Safety protocols for handling this compound emphasize precautions against thermal hazards (P210), mandatory pre-use instructions (P201–P202), and restricted access to minors (P102) .
Properties
IUPAC Name |
2-ethoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-22-14-6-4-3-5-13(14)16(21)17-9-10-19-11-12-20-15(19)7-8-18-20/h3-8,11-12H,2,9-10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIFWUJKAUCCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemical and Physical Properties
- Molecular Formula : C15H18N4O3
- Molecular Weight : 334.4 g/mol
- IUPAC Name : 2-ethoxy-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
Chemistry
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical reactions to create novel compounds with desired properties.
Biology
The compound has been investigated as a biochemical probe to study specific biological pathways. Its interaction with various molecular targets can provide insights into cellular processes and disease mechanisms. Researchers are exploring its role in modulating enzyme activity and receptor interactions, which may lead to new therapeutic strategies .
Medicine
There is growing interest in the therapeutic potential of this compound for treating diseases such as cancer and infections. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological evaluation. For instance, compounds with similar structural features have shown significant activity against various cancer cell lines and bacterial strains .
Industry
In industrial applications, this compound is being explored for its utility in developing advanced materials with specific functionalities. Its chemical properties may enable the creation of materials that respond to environmental stimuli or possess enhanced durability and performance characteristics.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of derivatives related to this compound against human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting promising anticancer activity that warrants further investigation .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of compounds structurally similar to this compound. The compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents in combating resistant strains .
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks direct data on analogous compounds, a comparative analysis can be inferred based on structural motifs and safety frameworks:
Structural Analogues
The compound belongs to the benzamide class, which is prevalent in pharmaceuticals and agrochemicals. Key structural analogs include:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide | Benzamide | 2-ethoxy, ethyl-imidazo[1,2-b]pyrazole | ~343.4 (estimated) |
| 2-Ethoxybenzamide | Benzamide | 2-ethoxy | ~165.2 |
| N-(Imidazo[1,2-a]pyrazin-2-yl)ethylbenzamide | Benzamide | Ethyl-imidazo[1,2-a]pyrazine | ~308.3 |
Key Differences :
- The 2-ethoxy substituent may influence solubility and metabolic stability relative to unsubstituted benzamides.
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyrazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:
- Molecular Formula : C16H20N4O2
- Molecular Weight : 300.36 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole scaffold allows the compound to bind to various enzymes and receptors, modulating their activities. This interaction can lead to several biological effects, including:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting cancer cell growth by interfering with cellular signaling pathways.
- Induction of Apoptosis : It may promote programmed cell death in malignant cells through activation of apoptotic pathways.
Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-b]pyrazole exhibit promising anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.5 |
| A549 (Lung) | 0.8 |
| HeLa (Cervical) | 0.6 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Antitubercular Activity
Recent investigations into imidazo[1,2-b]pyrazole derivatives have highlighted their potential as new antitubercular agents. These compounds demonstrate activity against Mycobacterium tuberculosis, with some derivatives showing IC50 values in the low micromolar range.
Case Studies and Research Findings
- Study on ENPP1 Inhibition : A related study explored imidazo[1,2-b]pyrazole derivatives as ENPP1 inhibitors, which play a role in immune response modulation. One derivative exhibited an IC50 value of 5.70 nM against ENPP1 and enhanced antitumor efficacy when combined with anti-PD-1 therapy in murine models .
- Structure-Activity Relationship (SAR) : Research on SAR has revealed that modifications on the imidazo[1,2-b]pyrazole scaffold significantly affect biological activity. For example, substituents at specific positions can enhance potency against cancer cell lines .
- Pharmacokinetics : Studies have shown favorable pharmacokinetic profiles for some derivatives, indicating good absorption and bioavailability that are crucial for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
